molecular formula C11H16O3 B1609730 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol CAS No. 261930-06-7

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

Cat. No. B1609730
M. Wt: 196.24 g/mol
InChI Key: NEPTUHIWSNKWGB-UHFFFAOYSA-N
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Description

“1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” is an aromatic chemical compound . It’s also known by other names such as “2-Propanone, 1-(4-methoxyphenyl)-”, “p-Acetonylanisole”, “p-Methoxybenzyl methyl ketone”, “Anisketone”, “Anisyl methyl ketone”, “1-(p-Methoxyphenyl)-2-propanone”, “1-(4-Methoxyphenyl)-2-propanone”, “4-Methoxyphenylacetone”, “p-Methoxyphenylacetone”, “4-Methoxybenzyl methyl ketone”, “Anisic ketone”, “1-(p-Anisyl)-2-propanone”, “2-Propanone, (p-methoxyphenyl)-”, “4’-Methoxyphenyl-2-propanone”, “NSC 22983”, “p-Anisylacetone”, “1-(4-Methoxyphenyl)propan-2-one”, "1-(4-Methoxyphenyl)acetone" .


Molecular Structure Analysis

The molecular formula of “1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” is C10H12O2 and its molecular weight is 164.2011 . The structure can be viewed as a 2D Mol file or as a computed 3D SD file . Theoretical studies have been conducted to analyze the geometric parameters, energy values of the HOMO–LUMO, Fukui functions, natural bond orbital (NBO) analysis, molecular electrostatic potential, UV spectrum analysis, and other properties .


Chemical Reactions Analysis

The compound “1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” is a seratogenic drug of the amphetamine class. It acts as a potent and selective serotonin releasing agent. It binds to alpha receptors to mediate these effects .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol” have been studied using Fourier transform infrared (FT-IR) and Raman (FT-Ra) spectra. The vibrational wavenumbers of the structure were computed using the density functional theory (DFT)/Becke three Lee–Yang–Parr (B3LYP)/6–311++g (d,p) basis set .

Scientific Research Applications

As a Protecting Group for Boronic Acids

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol) serves as a novel protecting group for boronic acids. This protecting group allows for both protection and deprotection under mild conditions with quantitative conversions. The deprotection process can be efficiently carried out using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (Yan, Jin, & Wang, 2005).

In Phytochemical Studies

Phytochemical studies have identified similar phenylpropanoids in various plants. For example, a study on Pimenta dioica berries identified compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol, which exhibited antioxidative properties, inhibiting the autoxidation of linoleic acid (Kikuzaki, Hara, Kawai, & Nakatani, 1999).

In Organic Synthesis and Polymer Chemistry

This compound has applications in organic synthesis and polymer chemistry. For instance, derivatives of 1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol are used as initiators for the ring-opening polymerization of cyclic esters, demonstrating its utility in creating polymers (Komarov et al., 2019).

In Chemical Research and Catalysis

In chemical research, studies have explored its role in reactions such as the hydrocarbonylation of prop-2-en-1-ol, showing its relevance in catalysis and chemical transformations (Simpson, Currie, Andersen, Cole-Hamilton, & Green, 1996).

In Biochemical Studies

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol and related compounds have been identified in biochemical studies as well. These compounds are involved in various biological processes, like the microbial resolution and asymmetric oxidation related to optically active 1,2-bis(methoxyphenyl)ethane-1,2-diol, which is crucial for understanding microbial metabolism and enzymatic processes (Yamamoto, Ando, Shuetake, & Chikamatsu, 1989).

Safety And Hazards

The chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It’s classified as flammable liquids, acute oral toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

1-(4-methoxyphenyl)-2-methylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-11(2,13)10(12)8-4-6-9(14-3)7-5-8/h4-7,10,12-13H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEPTUHIWSNKWGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(C1=CC=C(C=C1)OC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60441713
Record name 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methoxyphenyl)-2-methylpropane-1,2-diol

CAS RN

261930-06-7
Record name 1-(4-METHOXYPHENYL)-2-METHYLPROPANE-1,2-DIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60441713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Yan, S Jin, B Wang - Tetrahedron letters, 2005 - Elsevier
A new boronic acid protecting group, 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), has been developed. Both protection and deprotection can be accomplished under …
Number of citations: 27 www.sciencedirect.com
R Polsky, JC Harper, DR Wheeler… - Angewandte …, 2008 - Wiley Online Library
Recently there has been much interest in the development of cell arrays for such areas as drug screening,[1] gene expression profiling,[2] stem-cell differentiation,[3] understanding …
Number of citations: 64 onlinelibrary.wiley.com
C Cooper, R Purchase - Organic Chemist's Desk Reference, 2017 - api.taylorfrancis.com
13 Abbreviations and Acronyms for Reagents and Protecting Groups in Organic Chemistry Page 1 197 13 Abbreviations and Acronyms for Reagents and Protecting Groups in Organic …
Number of citations: 0 api.taylorfrancis.com

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